molecular formula C8H14O2 B1610095 Ethyl 2-propylacrylate CAS No. 3550-06-9

Ethyl 2-propylacrylate

Cat. No. B1610095
Key on ui cas rn: 3550-06-9
M. Wt: 142.2 g/mol
InChI Key: MXUMJFMINXROCH-UHFFFAOYSA-N
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Patent
US07256177B2

Procedure details

To a solution of ethyl n-propylmalonate (41.3 g, 237 mmol, 1 equiv) in EtOH (500 mL) at 23° C. was added piperidine (28.1 mL, 284 mmol, 1.2 equiv) followed by aqueous formaldehyde (37%, 88 mL). Following the addition, the reaction was refluxed for 29 h. After cooling to 23° C., the mixture was partitioned between diethyl ether (500 mL) and 1.0 N HCl (800 mL). The layers were separated and the aqueous layer was extracted with diethyl ether (500 mL). The combined organic layers were washed with H2O (500 mL), brine (300 mL), dried (MgSO4), filtered and carefully concentrated to avoid loss of the potentially volatile product. The product was vacuum distilled (bp 70° C. at 15 mmHg) to give 16.4 g 21c (R9=n-propyl) (115 mmol, 49%) of the desired product: 1H NMR shows contamination with unidentified material; the product was used in the subsequent step without further purification: 1H NMR (300 MHz, CDCl3) 6.12 (s, 1H), 5.50 (s, 1H), 4.19 (q, J=7.2 Hz, 2H), 2.23 (t, J=7.5 Hz, 2H), 1.55-1.42 (m, 2H), 1.24 (t, J=7.2 Hz, 3H), 0.92 (t, J=7.5 Hz, 3H).
Name
ethyl n-propylmalonate
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:10]([O-])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3].N1CCCCC1.C=O>CCO>[CH2:1]([C:4](=[CH2:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
ethyl n-propylmalonate
Quantity
41.3 g
Type
reactant
Smiles
C(CC)C(C(=O)OCC)C(=O)[O-]
Name
Quantity
28.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
88 mL
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 29 h
Duration
29 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between diethyl ether (500 mL) and 1.0 N HCl (800 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with H2O (500 mL), brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled (bp 70° C. at 15 mmHg)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
Name
Type
product
Smiles
C(CC)C(C(=O)OCC)=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 115 mmol
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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